(3R,4S)-Tofacitinib
CAS No.: 1092578-46-5
Cat. No.: VC0001714
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092578-46-5 |
---|---|
Molecular Formula | C16H20N6O |
Molecular Weight | 312.37 g/mol |
IUPAC Name | 3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
Standard InChI | InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1 |
Standard InChI Key | UJLAWZDWDVHWOW-AAEUAGOBSA-N |
Isomeric SMILES | C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |
SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |
Canonical SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(3R,4S)-Tofacitinib (CAS No. 1092578-46-5) shares the molecular formula with its enantiomeric counterpart but differs in spatial arrangement at the C3 and C4 positions of the piperidine ring . Its canonical SMILES notation,
\text{CN(C1=NC=NC2=C1C=CN2)[C@@H]3[C@@H](C)CCN(C(CC#N)=O)C3},
highlights the stereochemical configuration critical to its reduced JAK3 binding affinity . The molecular weight is 312.37 g/mol, with solubility in dimethyl sulfoxide (DMSO) reaching 100 mg/mL (320.13 mM) .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The synthesis of tofacitinib intermediates, including (3R,4S)-tofacitinib, typically begins with 4-picoline and benzyl chloride . Key steps involve:
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Epoxidation and aziridine formation: Olefin precursors undergo epoxidation to generate bicyclic intermediates .
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Nucleophilic substitution: Tosyl-protected pyrrolopyrimidine reacts with piperidine derivatives to establish the JAK-binding motif .
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Chiral resolution: Racemic mixtures are separated via chromatography or enzymatic methods to isolate (3R,4S)-tofacitinib .
Asymmetric Synthesis Limitations
Despite advances, asymmetric synthesis of (3R,4S)-tofacitinib remains challenging due to the proximity of chiral centers and the need for high enantiomeric excess (ee). Most routes rely on diastereomeric salt crystallization or chiral stationary-phase HPLC for resolution . For example, a 2018 Der Pharma Chemica study achieved 88% yield for a key intermediate using BF-catalyzed epoxide ring opening .
Pharmacological Profile
JAK Inhibition Dynamics
While (3R,4R)-tofacitinib inhibits JAK3 with an IC of 1 nM, the (3R,4S) enantiomer demonstrates markedly reduced activity . Molecular dynamics simulations suggest that the altered stereochemistry disrupts hydrogen bonding with JAK3’s ATP-binding pocket, particularly with residues Lys855 and Glu903 .
Metabolic Pathways
In vitro studies using human liver microsomes indicate that (3R,4S)-tofacitinib undergoes CYP3A4-mediated oxidation at rates 3.2-fold slower than the active enantiomer, contributing to its lower systemic exposure .
Analytical Methods for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC)
Recent patents describe chiral stationary phases for resolving (3R,4S)-tofacitinib from other stereoisomers:
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α-acid glycoprotein columns: Achieve baseline separation (resolution >1.5) using acetonitrile-isopropanol-phosphate buffer mobile phases .
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Amylose tris(3,5-dimethylphenylcarbamate): Enables isocratic elution with 0.1% diethylamine in hexane/ethanol (85:15), yielding retention times of 13.5 min for (3R,4S)-tofacitinib and 24.1 min for its (3S,4R) counterpart .
Quantitative Analysis
A stability-indicating RP-HPLC method validated per ICH guidelines uses a C18 column (150 × 4.6 mm, 3.5 µm) with 0.1% trifluoroacetic acid/acetonitrile (70:30) mobile phase, detecting (3R,4S)-tofacitinib at 254 nm with <0.1% limit of quantification .
Clinical and Industrial Relevance
Research Applications
Despite its low activity, (3R,4S)-tofacitinib serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume